N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Overview
Description
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, also known as PDBu, is a potent protein kinase C (PKC) activator. PKC is an enzyme that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. PDBu has been widely used in scientific research to investigate the mechanism of PKC activation and its downstream signaling pathways.
Mechanism of Action
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine activates PKC by binding to its regulatory domain, which leads to the release of the catalytic domain and its translocation to the cell membrane. PKC then phosphorylates various substrates, including enzymes, ion channels, and transcription factors, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
PKC activation by this compound has been shown to have various biochemical and physiological effects, including the activation of ion channels, the regulation of gene expression, the modulation of cell growth and differentiation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to use. However, this compound has some limitations, including its non-specific effects on other enzymes and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine in scientific research. One direction is to investigate the role of PKC in the regulation of immune responses and inflammation. Another direction is to study the potential therapeutic applications of this compound in cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of more selective and potent PKC activators could lead to the discovery of new therapeutic targets and the development of more effective treatments.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine has been extensively used in scientific research to investigate the role of PKC in various cellular processes. It has been used to study the mechanism of PKC activation, the downstream signaling pathways, and the biochemical and physiological effects of PKC activation. This compound has also been used to investigate the role of PKC in cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10(8-16-3-1)9-17-15-18-11-6-12-13(7-14(11)21-15)20-5-4-19-12/h1-3,6-8H,4-5,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGCEJAIIRWTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NCC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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